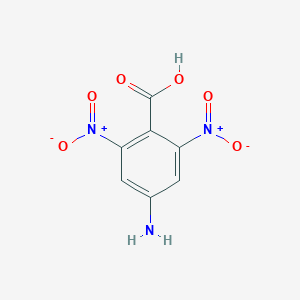

Acide 4-amino-2,6-dinitrobenzoïque

Vue d'ensemble

Description

4-Amino-2,6-dinitrobenzoic acid is a useful research compound. Its molecular formula is C7H5N3O6 and its molecular weight is 227.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Amino-2,6-dinitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2,6-dinitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de colorants

Acide 4-amino-2,6-dinitrobenzoïque : est utilisé dans la synthèse de colorants complexes. Un exemple notable est son rôle dans la préparation du Pourpre de Tyr (6,6′-Dibromoindigo), un colorant historiquement important . La synthèse implique diverses étapes, notamment le couplage oxydatif d'un dérivé de bromoindole, souvent dérivé de composés comme l'this compound.

Formation de complexes métalliques

Ce composé sert de ligand dans la formation de complexes métalliques. La recherche a montré que l'acide 3-nitro-4-aminobenzoïque, un composé apparenté, forme des complexes métalliques monoligande avec des ions cuivre (II). Ces complexes ont été étudiés pour leur structure et leur bioactivité, y compris les activités antimicrobiennes et antitumorales . Par analogie, l'this compound pourrait être utilisé pour former des complexes similaires avec des applications biologiques potentielles.

Applications pharmaceutiques

Des dérivés de l'this compound ont été explorés pour leurs propriétés pharmacologiques. Certains dérivés sont étudiés comme inhibiteurs de l'acétylcholinestérase, qui sont pertinents dans le traitement palliatif de maladies comme la maladie d'Alzheimer .

Chimie analytique

En chimie analytique, l'this compound peut être utilisé comme sonde chromophore. Il a été utilisé dans la détermination spectrophotométrique de divers composés, y compris les produits pharmaceutiques .

Synthèse organique

Ce composé est également un réactif dans les réactions de synthèse organique. Par exemple, il peut participer à des réactions de couplage croisé C-N décarboxylatives, qui sont précieuses pour créer des molécules organiques complexes .

Analyse environnementale

L'this compound a été utilisé comme réactif en analyse environnementale. Il aide à l'analyse des acides carboxyliques perfluorés dans l'eau, ce qui est crucial pour surveiller la pollution et assurer la qualité de l'eau .

Mécanisme D'action

Target of Action

It’s structurally similar compound, 2,4-dinitrobenzoic acid, has been used as a reactant in decarboxylative c-n cross-coupling reactions .

Mode of Action

It’s structurally similar compound, 2,4-dinitrobenzoic acid, has been used to synthesize zwitterionic azaspirocyclic hydantoins by reacting with various carbodiimides via in situ intramolecular dearomatization reaction .

Biochemical Pathways

It has been reported that a compound with a similar structure, 2,4,6-trinitrotoluene (tnt), undergoes biodegradation, during which 4-amino-2,6-dinitrobenzoic acid is produced .

Analyse Biochimique

Biochemical Properties

It has been identified as a transient product in the cometabolic degradation of 2,4,6-trinitrotoluene (TNT) by the bacterium Mycobacterium vaccae . This suggests that 4-Amino-2,6-dinitrobenzoic acid may interact with certain enzymes or proteins involved in this degradation process.

Cellular Effects

In a study involving Mycobacterium vaccae, 4-Amino-2,6-dinitrobenzoic acid was produced during the cometabolic process of TNT degradation . During this process, a portion of the radiolabel from TNT was incorporated into the cellular lipid fraction, suggesting that 4-Amino-2,6-dinitrobenzoic acid may influence cellular metabolism .

Molecular Mechanism

Its formation during the degradation of TNT suggests it may be involved in nitroreduction, a common biochemical reaction in the degradation of nitroaromatic compounds .

Temporal Effects in Laboratory Settings

Its transient production during TNT degradation suggests that it may be unstable or rapidly metabolized in biological systems .

Metabolic Pathways

The metabolic pathways involving 4-Amino-2,6-dinitrobenzoic acid are not well-characterized. Its formation during TNT degradation suggests it may be part of the metabolic pathway for nitroaromatic compounds .

Propriétés

IUPAC Name |

4-amino-2,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBPUPBLMZFYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70921293 | |

| Record name | 4-Amino-2,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114168-48-8 | |

| Record name | 4-Amino-2,6-dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114168488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2,6-DINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O22WEX3KL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

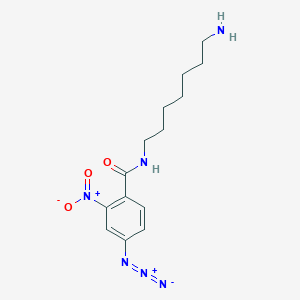

Feasible Synthetic Routes

Q1: How potent is 4-Amino-2,6-dinitrobenzoic acid as a mutagen compared to other similar compounds?

A1: Research suggests that 4-Amino-2,6-dinitrobenzoic acid is considerably less mutagenic than 2,4,6-Trinitrobenzoic acid, another breakdown product often found alongside it. In Salmonella/microsome assays using TA98 and TA100 strains, 4-Amino-2,6-dinitrobenzoic acid exhibited mutagenicity levels approximately 1-3 orders of magnitude lower than 2,4,6-Trinitrobenzoic acid. []

Q2: Does 4-Amino-2,6-dinitrobenzoic acid pose a risk to human health?

A2: While further research is necessary, 4-Amino-2,6-dinitrobenzoic acid displayed positive results in micronucleus assays using human hepatoma cells (HepG2). [] This indicates potential genotoxicity and raises concerns about possible cancer risks associated with environmental exposure to this compound. Further research into its long-term effects and potential for human exposure is needed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)

![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)